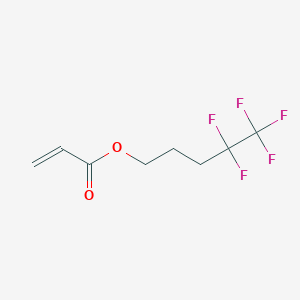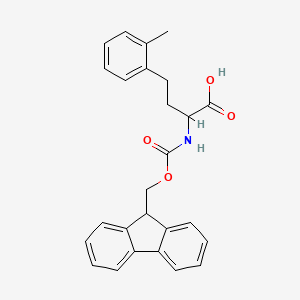
Fmoc-2-methyl-D-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-methyl-D-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. The compound has the molecular formula C26H25NO4 and a molecular weight of 415.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-methyl-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the successful attachment of the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-methyl-D-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of strong bases like piperidine to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the removal of the Fmoc group, leaving the free amino acid .
Scientific Research Applications
Fmoc-2-methyl-D-homophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It plays a role in the design and synthesis of therapeutic peptides and peptidomimetics.
Industry: This compound is used in the production of peptide-based materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Fmoc-2-methyl-D-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in further peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar in structure but lacks the methyl group on the phenyl ring.
Fmoc-2-methyl-D-beta-homophenylalanine: Similar but with a different positioning of the methyl group
Uniqueness
Fmoc-2-methyl-D-homophenylalanine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the peptides synthesized using this compound. This structural variation can lead to differences in the biological activity and stability of the resulting peptides .
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
JDBBDZBLYYOZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


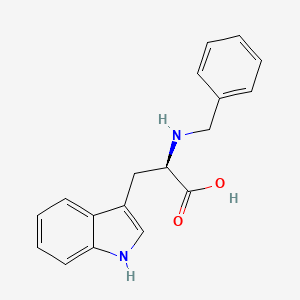
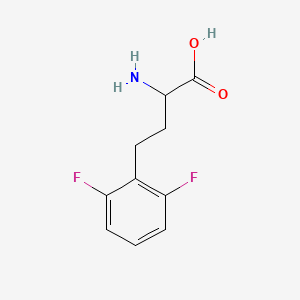
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
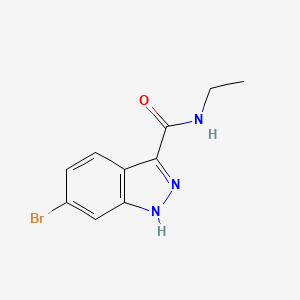
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)

![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)
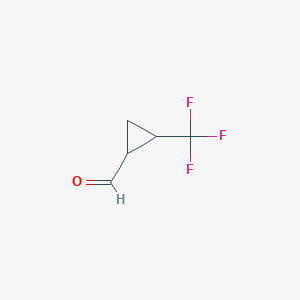
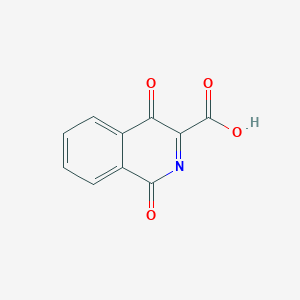
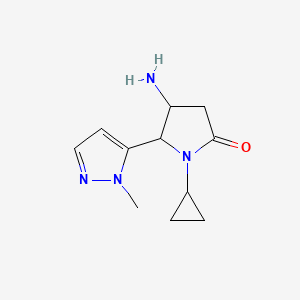
![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)
